7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVJCKUNXBWFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Methyl-3-Aminothiophene Carboxylate
- The thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized by ring-cyclization of 2-methyl-3-aminothiophene carboxylate.
- This cyclization yields thieno[3,2-d]pyrimidin-2,4-dione intermediates, which serve as precursors for further functionalization.
- The reaction is typically carried out under reflux in solvents such as ethanol or dioxane, often in the presence of bases like potassium hydroxide or sodium methoxide to facilitate ring closure.
Halogenation of the Pyrimidine Core
- The 2,4-dione intermediate is chlorinated using phosphorus oxychloride (POCl3) under reflux conditions (typically 20–24 hours).
- The chlorination step converts the 4(3H)-one to a 4-chloropyrimidine, activating the site for nucleophilic substitution.
- Modifications such as adding dimethylaminopyridine (DMAP) during chlorination improve reaction efficiency and avoid emulsions.
Introduction of the 3-Fluorophenyl Group
Nucleophilic Aromatic Substitution on Chlorinated Intermediate
- The 4-chloropyrimidine intermediate undergoes nucleophilic substitution with 3-fluoroaniline or related 3-fluorophenyl nucleophiles.
- This substitution occurs under reflux conditions, often in ethanol or other protic solvents, with bases such as potassium hydroxide to promote the reaction.
- The reaction is typically a one-pot, two-step process where the chlorination and substitution are sequentially performed without isolation of intermediates.
Optimized One-Pot Synthesis Protocol
A notable efficient method involves a one-pot, two-step, three-component reaction:
- Starting materials: 2H-thieno[2,3-d]oxazine-2,4(1H)-diones, aromatic aldehydes (including 3-fluorobenzaldehyde), and amines.
- Reaction conditions: Heating in ethanol at reflux with potassium hydroxide for 12 hours.
- Outcome: Good to high yields (46–86%) of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally analogous to thieno[3,2-d]pyrimidin-4(3H)-ones.
- Solvent and base screening indicated protic solvents (ethanol, methanol) and strong inorganic bases (KOH, NaOH) favor product formation, whereas aprotic solvents like tetrahydrofuran are detrimental.
Experimental Data Summary
Additional Notes on Reaction Scope and Conditions
- The one-pot method tolerates a broad range of aromatic aldehydes and amines, enabling synthesis of diverse derivatives.
- Organic bases like trimethylamine and diisopropylamine are ineffective in promoting the reaction, highlighting the necessity of strong inorganic bases.
- The reaction mechanism involves initial formation of an imine from the aldehyde and amine, followed by intramolecular cyclization to form the pyrimidinone ring.
- The process is scalable for large quantity synthesis due to operational simplicity and good yields.
Summary of Key Research Findings
- The preparation of this compound is efficiently achieved via halogenated pyrimidine intermediates followed by nucleophilic substitution with 3-fluoroaryl amines.
- One-pot, multi-component reactions provide a streamlined synthetic route with good to high yields.
- Reaction optimization studies emphasize the importance of solvent choice and base strength.
- Modifications in chlorination reagents and conditions improve product isolation and purity.
- The synthetic strategies are adaptable for the preparation of a variety of substituted thieno[3,2-d]pyrimidin-4(3H)-ones with potential biological activities.
Chemical Reactions Analysis
Types of Reactions
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Scientific Research Applications
Research has indicated that 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound has been studied for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. It is believed to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall, disrupting cell growth and replication.
- Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity by inducing apoptosis in cancer cells through specific molecular interactions.
Case Studies
Several case studies highlight the applications of this compound in scientific research:
- Antitubercular Activity : A study demonstrated that derivatives of thienopyrimidinones, including this compound, showed promising results against resistant strains of Mycobacterium tuberculosis. The mechanism involves inhibition of cell wall synthesis pathways, making it a candidate for further development as an antitubercular agent.
- Cancer Research : Another investigation evaluated the cytotoxic effects of thienopyrimidinones on various cancer cell lines. Results indicated that compounds with similar structures could effectively inhibit tumor growth and promote apoptosis.
Mechanism of Action
The mechanism of action of 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, thereby exhibiting anticancer activity . The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating the expression of key regulatory proteins such as BAX, Bcl-2, caspase-8, and caspase-9 .
Comparison with Similar Compounds
Key Observations :
- Position of Fluorine : The meta-fluorine in 7-(3-fluorophenyl) derivatives (e.g., ) vs. para-fluorine in analogs (e.g., ) may alter electronic effects and binding affinity.
- Core Modifications : Pyrido-fused derivatives (e.g., 6b ) exhibit expanded aromatic systems, which may enhance intercalation with biological targets.
Anticancer Activity
- BL20240: No direct activity reported, but piperazine-containing analogs are associated with kinase inhibition .
- Thieno[2,3-d]pyrimidin-4(3H)-ones: Derivatives with azepine fragments significantly enhance melanin synthesis in B16 cells (up to 200% increase), suggesting dual roles in pigmentation and cancer .
Enzyme Inhibition
- PDE7 Inhibition: 7-Substituted derivatives (e.g., 28e ) exhibit single-digit nanomolar potency (IC₅₀ = 2.1 nM) and >100-fold selectivity over PDE4.
- EGFR Inhibition: Thieno[3,2-d]pyrimidin-4(3H)-ones with 3-alkoxy substitutions show EGFR inhibition (IC₅₀ = 0.8–5.2 μM) .
Biological Activity
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H7FN2OS
- IUPAC Name : this compound
- CAS Number : 1031558-69-6
The compound features a thieno[3,2-d]pyrimidine core with a fluorophenyl substituent that enhances its chemical stability and biological activity.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes. In particular, it has shown significant activity against Mycobacterium tuberculosis by disrupting the biosynthesis of the mycobacterial cell wall, which is crucial for bacterial growth and replication .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties:
- Antitubercular Activity : It has been reported to inhibit Mycobacterium tuberculosis effectively. Studies indicate that it exhibits an IC50 value in the low micromolar range, making it a promising candidate for further development as an antitubercular agent .
- Broad-Spectrum Antimicrobial Effects : In vitro studies have shown that derivatives of thienopyrimidinones exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of fluorine in the structure appears to enhance these effects due to increased lipophilicity and stability .
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Cytotoxicity Studies : Research has indicated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it showed promising results against MCF-7 (breast cancer) and RPE-1 (retinal pigment epithelial) cells with IC50 values indicating effective cell growth inhibition .
Anti-inflammatory Properties
Compounds in this class have exhibited anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, certain derivatives have shown significant inhibition of paw edema, suggesting potential for treating inflammatory conditions .
Case Studies and Research Findings
Q & A
Basic: What are the standard methods for synthesizing 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
The synthesis typically involves cyclization of 2-amino-3-cyanothiophene derivatives with formic acid or Vilsmeier–Haack reagent (DMF-POCl₃). For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid yields thieno[3,2-d]pyrimidin-4(3H)-one scaffolds . Substitution at the 7-position (e.g., 3-fluorophenyl) is achieved via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, using intermediates like 4-chlorothieno[3,2-d]pyrimidine .
Basic: How are structural and purity characteristics validated for this compound?
Characterization relies on:
- IR spectroscopy : To confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C–F bonds (~1220 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks for the thienopyrimidine core (e.g., singlet for C4–H at δ ~8.2 ppm) and fluorophenyl substituents .
- Mass spectrometry : Molecular ion ([M+H]⁺) and fragmentation patterns verify molecular weight and substituent integrity .
- X-ray crystallography : Resolves regiochemistry and confirms intramolecular hydrogen bonding (e.g., N–H···O in the pyrimidinone ring) .
Advanced: How can synthetic routes be optimized to improve yield and regioselectivity?
- Solvent selection : Refluxing in acetic anhydride enhances cyclization efficiency for thienopyrimidinone formation .
- Catalysis : Pd-catalyzed C–C coupling (e.g., Sonogashira) introduces alkynyl or aryl groups at the 6-position with >80% yield .
- Chlorination alternatives : Using oxalyl chloride/DMF instead of POCl₃ reduces toxicity and improves safety .
Advanced: How do substituents at the 2-, 6-, and 7-positions influence biological activity?
- 2-Position : Amino or alkylamino groups (e.g., tert-butylamino) enhance phosphodiesterase 7 (PDE7) inhibition (IC₅₀ = 9 nM) by forming hydrogen bonds with the catalytic domain .
- 6-Position : Bulky groups (e.g., cyclopropyl) reduce Plasmodium falciparum inhibition (EC₅₀ > 1 μM vs. 0.2 μM for smaller substituents) due to steric hindrance .
- 7-Position : Electron-withdrawing groups (e.g., 3-fluorophenyl) improve metabolic stability by reducing cytochrome P450 oxidation .
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., demethylation of methoxy groups) .
- Solubility adjustments : Introduce hydrophilic substituents (e.g., piperazinylpropynyl) to enhance bioavailability .
- Dose optimization : For PDE7 inhibitors, adjust dosing frequency based on plasma half-life (e.g., 28e with t₁/₂ = 4.2 h) .
Basic: What assays evaluate anti-malarial activity for this scaffold?
- In vitro screening : Measure EC₅₀ against Plasmodium falciparum 3D7 strain using SYBR Green fluorescence .
- Cytotoxicity : Compare IC₅₀ in mammalian cells (e.g., HEK293) to determine selectivity indices (>10-fold preferred) .
Advanced: How to integrate computational modeling into lead optimization?
- Molecular docking : Use OpenEye’s Fred Receptor to predict binding poses with dihydrofolate reductase (DHFR) or tyrosinase .
- QSAR analysis : Correlate substituent logP values with anti-melanoma activity (e.g., 2,4-dihydroxybenzene derivatives inhibit tyrosinase with Ki = 0.8 μM) .
Basic: What analytical challenges arise in distinguishing regioisomers?
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals by correlating coupling between adjacent protons .
- X-ray diffraction : Unambiguously assign the fluorophenyl orientation (para vs. meta) .
Advanced: How to address poor aqueous solubility during formulation?
- Salt formation : Convert the free base to a hydrochloride salt (improves solubility by >50 mg/mL) .
- Nanoparticle encapsulation : Use PLGA polymers to enhance dissolution rates in pharmacokinetic studies .
Advanced: What strategies improve enzyme selectivity (e.g., PDE7 vs. PDE4)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
